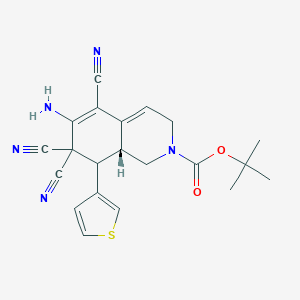![molecular formula C20H10BrN3O4 B343477 2-amino-5'-bromo-3-cyano-1',3'-dihydro-5-oxospiro[4H,5H-pyrano[3,2-c]chromene-4,3'-(2'H)-indol-2'-one]](/img/structure/B343477.png)
2-amino-5'-bromo-3-cyano-1',3'-dihydro-5-oxospiro[4H,5H-pyrano[3,2-c]chromene-4,3'-(2'H)-indol-2'-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile is a complex organic compound that belongs to the class of spirooxindoles. These compounds are known for their unique structural features and diverse biological activities. The presence of the indoline and pyrano3,2-cbenzopyran moieties in its structure makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile typically involves a multi-component reaction. One common method is the three-component cyclocondensation reaction involving isatins, pyrazolones, and malononitrile in aqueous media. This reaction is often catalyzed by amine-functionalized silica magnetic nanoparticles (ASMNPs), which provide high yields and operational simplicity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indoline moiety due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Aplicaciones Científicas De Investigación
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific molecular pathways in cancer cells.
Mecanismo De Acción
The mechanism of action of 2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile involves its interaction with various molecular targets. The compound binds to specific receptors and enzymes, modulating their activity. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Known for its diverse biological activities and used as a building block for various thiadiazole derivatives.
Indole derivatives: These compounds share the indoline moiety and exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile is unique due to its spirooxindole structure, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent chemosensor for heavy metal ions further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C20H10BrN3O4 |
|---|---|
Peso molecular |
436.2 g/mol |
Nombre IUPAC |
2//'-amino-5-bromo-2,5//'-dioxospiro[1H-indole-3,4//'-pyrano[3,2-c]chromene]-3//'-carbonitrile |
InChI |
InChI=1S/C20H10BrN3O4/c21-9-5-6-13-11(7-9)20(19(26)24-13)12(8-22)17(23)28-16-10-3-1-2-4-14(10)27-18(25)15(16)20/h1-7H,23H2,(H,24,26) |
Clave InChI |
ROIGLWCOSYFJFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C4(C5=C(C=CC(=C5)Br)NC4=O)C(=C(O3)N)C#N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C4(C5=C(C=CC(=C5)Br)NC4=O)C(=C(O3)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-AMINO-2-PROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE](/img/structure/B343394.png)
![Ethyl 6-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B343396.png)
![6-Amino-3-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-{2-nitrophenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343397.png)
![2-Amino-4-[(4-bromophenyl)methylthio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B343401.png)
![6-Amino-3-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343402.png)
![4-(3-Methoxyphenyl)-3-methyl-5-nitro-2,4-dihydropyrano[2,3-c]pyrazol-6-amine](/img/structure/B343405.png)
![6-Amino-5-nitro-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole](/img/structure/B343406.png)
![2-Amino-4-benzo[1,3]dioxol-5-yl-3-nitro-4,6,7,8-tetrahydro-chromen-5-one](/img/structure/B343411.png)
![2-[(1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B343414.png)
![tert-butyl 2-amino-8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-3-cyano-7,8-dihydro-4H-pyrano[3,2-c]pyridine-6(5H)-carboxylate](/img/structure/B343421.png)
![Ethyl 6-{[2-(1-adamantylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B343423.png)
![ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B343426.png)
![6-Amino-4-(4-bromo-2-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343432.png)

